Cas no 2000080-29-3 (3-(4-methoxyphenyl)oxolane-3-carbonitrile)

3-(4-methoxyphenyl)oxolane-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-Furancarbonitrile, tetrahydro-3-(4-methoxyphenyl)-
- 3-(4-methoxyphenyl)oxolane-3-carbonitrile
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- MDL: MFCD30486742
- インチ: 1S/C12H13NO2/c1-14-11-4-2-10(3-5-11)12(8-13)6-7-15-9-12/h2-5H,6-7,9H2,1H3
- InChIKey: LPIGDELMLXVRAW-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2=CC=C(OC)C=C2)(C#N)C1
3-(4-methoxyphenyl)oxolane-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329006-0.05g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 0.05g |
$587.0 | 2023-09-04 | ||
Enamine | EN300-329006-10.0g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 10.0g |
$4545.0 | 2023-02-23 | ||
Enamine | EN300-329006-5g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 5g |
$2028.0 | 2023-09-04 | ||
Enamine | EN300-329006-10g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 10g |
$3007.0 | 2023-09-04 | ||
Enamine | EN300-329006-1g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 1g |
$699.0 | 2023-09-04 | ||
Enamine | EN300-329006-0.1g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 0.1g |
$615.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040577-1g |
3-(4-Methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 95% | 1g |
¥5180.0 | 2023-03-12 | |
Enamine | EN300-329006-2.5g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 2.5g |
$1370.0 | 2023-09-04 | ||
Enamine | EN300-329006-0.5g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 0.5g |
$671.0 | 2023-09-04 | ||
Enamine | EN300-329006-1.0g |
3-(4-methoxyphenyl)oxolane-3-carbonitrile |
2000080-29-3 | 1g |
$0.0 | 2023-06-07 |
3-(4-methoxyphenyl)oxolane-3-carbonitrile 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-(4-methoxyphenyl)oxolane-3-carbonitrileに関する追加情報
Professional Introduction to 3-(4-methoxyphenyl)oxolane-3-carbonitrile (CAS No. 2000080-29-3)
3-(4-methoxyphenyl)oxolane-3-carbonitrile, with the chemical identifier CAS No. 2000080-29-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and molecular biology due to its unique structural and functional properties. This compound belongs to the class of oxolane derivatives, which are known for their versatile applications in drug development and material science. The presence of a nitrile group and a methoxy-substituted phenyl ring in its molecular structure imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry.
The< strong>4-methoxyphenyl moiety in the compound's name is particularly noteworthy, as it introduces a hydrophobic aromatic ring that can interact favorably with various biological targets. This feature has been exploited in the design of novel ligands for enzyme inhibition and receptor binding studies. In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic applications, and compounds like 3-(4-methoxyphenyl)oxolane-3-carbonitrile have emerged as promising candidates.
One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The< strong>oxolane scaffold provides a rigid framework that can mimic natural substrates or inhibitors, while the nitrile group can serve as a hydrogen bond acceptor or participate in metal coordination interactions, enhancing binding affinity.
Recent studies have demonstrated the utility of< strong>3-(4-methoxyphenyl)oxolane-3-carbonitrile in the synthesis of potent inhibitors targeting specific kinases. For instance, derivatives of this compound have been shown to exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines. The methoxy group on the phenyl ring also contributes to metabolic stability, ensuring that the compound remains active within biological systems for extended periods.
The< strong>CAS No. 2000080-29-3 registry number ensures that researchers can reliably identify and procure this compound for their experiments. This standardized classification system is essential for maintaining consistency across different laboratories and publications. The growing interest in< strong>3-(4-methoxyphenyl)oxolane-3-carbonitrile underscores its significance as a building block in medicinal chemistry.
In addition to its applications in drug discovery, this compound has potential uses in materials science. The unique combination of functional groups makes it suitable for polymerization reactions or as a precursor for more complex materials with tailored properties. Researchers are exploring its role in developing novel polymers with enhanced mechanical strength or chemical resistance.
The synthesis of< strong>3-(4-methoxyphenyl)oxolane-3-carbonitrile involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the formation of an oxolane ring through intramolecular cyclization, followed by functionalization at the carbonitrile position. The introduction of the methoxyphenyl group is achieved through nucleophilic aromatic substitution or other coupling reactions.
The< strong>molecular structure of this compound allows for diverse modifications, enabling chemists to fine-tune its properties for specific applications. By altering substituents on the phenyl ring or introducing additional functional groups, researchers can create libraries of derivatives with varying biological activities. This flexibility makes< strong>3-(4-methoxyphenyl)oxolane-3-carbonitrile an invaluable tool for structure-activity relationship studies.
In conclusion, 3-(4-methoxyphenyl)oxolane-3-carbonitrile (CAS No. 2000080-29-3) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an excellent candidate for developing novel therapeutics and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in scientific innovation.
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